N-(2,4-dimethyl-6-nitrophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(2,4-dimethyl-6-nitrophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethyl-6-nitrophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Thioether Formation:
Acetamide Formation: The final step involves the reaction of the triazole-thioether intermediate with 2,4-dimethyl-6-nitroaniline under appropriate conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole or pyridinyl derivatives.
Scientific Research Applications
N-(2,4-dimethyl-6-nitrophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,4-dimethyl-6-nitrophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide
- **2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethyl-6-chlorophenyl)acetamide
Uniqueness
The presence of the nitro group in N-(2,4-dimethyl-6-nitrophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide distinguishes it from similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.
Properties
IUPAC Name |
N-(2,4-dimethyl-6-nitrophenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S/c1-4-8-25-19(15-6-5-7-21-11-15)23-24-20(25)30-12-17(27)22-18-14(3)9-13(2)10-16(18)26(28)29/h4-7,9-11H,1,8,12H2,2-3H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGIPNLUKPNDAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110661 | |
Record name | N-(2,4-Dimethyl-6-nitrophenyl)-2-[[4-(2-propen-1-yl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727421-77-4 | |
Record name | N-(2,4-Dimethyl-6-nitrophenyl)-2-[[4-(2-propen-1-yl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=727421-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Dimethyl-6-nitrophenyl)-2-[[4-(2-propen-1-yl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901110661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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